Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl (-CH2NH2) substituent at the 4-position, and a trifluoromethyl (-CF3) group at the 3-position. Its synthesis typically involves multi-step reactions, such as nucleophilic substitutions or coupling reactions, as seen in analogous piperidine derivatives .
Properties
CAS No. |
1260761-49-6 |
|---|---|
Molecular Formula |
C12H21F3N2O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-5-4-8(6-16)9(7-17)12(13,14)15/h8-9H,4-7,16H2,1-3H3 |
InChI Key |
NXUPFJYYZIGTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the aminomethyl and trifluoromethyl groups. One common method involves the use of tert-butyl chloroformate to introduce the tert-butyl ester group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability .
Chemical Reactions Analysis
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- Key Difference : Lacks the 3-(trifluoromethyl) group.
- Implications : Reduced lipophilicity and metabolic stability compared to the target compound. This derivative serves as a precursor in synthesizing urea-linked inhibitors (e.g., enzyme inhibitors targeting soluble epoxide hydrolases) .
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (Similarity: 0.78)
- Key Difference: Amino (-NH2) and -CF3 groups at the 4-position instead of aminomethyl.
- Implications: The absence of the aminomethyl group reduces flexibility in further functionalization. The hydrochloride salt form enhances aqueous solubility .
tert-Butyl 4-(3-(4-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate
- Key Difference: Urea (-NHCONH-) linkage replaces the aminomethyl group.
- Implications : The urea moiety improves binding affinity to enzymes (e.g., epoxide hydrolases) but may reduce membrane permeability due to increased polarity .
tert-Butyl (S)-3-(((4-Bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (16)
Derivatives with Heterocyclic Modifications
tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazolyl]piperidine-1-carboxylate (7)
- Key Difference: Pyrazole ring at the 4-position instead of aminomethyl.
- Reported yield: 63–81% via condensation reactions .
tert-Butyl 4-(5-amino-6-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-yl)piperidine-1-carboxylate (60)
- Key Difference : Pyrazine and trifluoromethylpyridine substituents.
- Implications : Enhances π-π stacking and charge-transfer interactions, critical for antimalarial activity. Requires multi-step synthesis involving Suzuki couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
